Orthogonal Deprotection Selectivity: Mtt Removal vs. Global Acidolysis
The Mtt group on Fmoc-Lys(Mtt)-OH is selectively removed using 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30-45 minutes at room temperature [1]. This treatment does not affect acid-labile groups of the tert-butyl type (e.g., Boc, tBu) or peptide-resin ester bonds (e.g., to Wang or 2-chlorodiphenylmethyl resins), demonstrating true orthogonality to the final global deprotection step [1]. This contrasts with Fmoc-Lys(Dde)-OH, where the Dde group is cleaved with 2% hydrazine in DMF, a reagent known to cause partial Fmoc loss and increase the risk of side-chain scrambling [2].
| Evidence Dimension | Orthogonal Deprotection Conditions and Compatibility |
|---|---|
| Target Compound Data | 1% TFA in DCM, 30-45 min, rt |
| Comparator Or Baseline | Fmoc-Lys(Dde)-OH: 2% Hydrazine in DMF |
| Quantified Difference | Mtt cleavage is compatible with tBu-type and resin ester bonds; Dde cleavage is not orthogonal to Fmoc and can cause scrambling. |
| Conditions | Solid-phase synthesis; on-resin deprotection of model peptides [1][2] |
Why This Matters
Procuring Fmoc-Lys(Mtt)-OH ensures site-specific side-chain modification without compromising the integrity of the rest of the protected peptide, which is not guaranteed with hydrazine-labile alternatives.
- [1] Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. *International Journal of Peptide and Protein Research*, 45(5), 488–496. View Source
- [2] Iris Biotech. (2023). PotM: Next Generation Lysine Side Chain Protecting Groups. View Source
